6-Oxoheptanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
19480-04-7 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
6-oxoheptanal |
InChI |
InChI=1S/C7H12O2/c1-7(9)5-3-2-4-6-8/h6H,2-5H2,1H3 |
InChI Key |
VAMUJZGXPJBNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Oxoheptanal
Ozonolysis-Based Synthetic Strategies
Ozonolysis is a powerful oxidative cleavage reaction widely employed for the synthesis of carbonyl compounds from alkenes. This method is particularly effective for producing dialdehydes, diketones, or ketoaldehydes like 6-oxoheptanal by cleaving carbon-carbon double bonds.
Precursor Selection and Optimization for Reductive Ozonolysis
The choice of precursor alkene is critical for the selective formation of this compound via reductive ozonolysis. The double bond in the precursor must be positioned such that its cleavage yields the desired aldehyde and ketone fragments.
A primary precursor for this compound is methylcyclohexene (specifically 1-methylcyclohexene). Reductive ozonolysis of 1-methylcyclohexene directly cleaves the cyclic alkene, opening the ring to form the linear this compound libretexts.orglibretexts.orglibretexts.orgopenstax.org. This reaction is a well-established route for its synthesis.
Other related precursors and their ozonolysis products include:
d-Limonene : Ozonolysis of d-limonene, a bicyclic monoterpene, can yield 3-isopropenyl-6-oxoheptanal (B1304916) (IPOH) and 3-acetyl-6-oxoheptanal (3A6O) nih.govresearchgate.net. This demonstrates the applicability of ozonolysis to more complex unsaturated systems to produce derivatives of this compound.
(+-)-p-menth-1-ene : This terpene can form (-)-3-isopropyl-6-oxoheptanal upon reductive workup anu.edu.au.
Optimization of ozonolysis reactions for dicarbonyls often involves controlling reaction parameters such as temperature, solvent, and the choice of reducing agent. Low temperatures are generally favored to control reactivity and minimize side reactions libretexts.org. Common solvents include methanol (B129727) or dichloromethane (B109758) testbook.com.
Mechanistic Investigations of Ozonide Formation and Cleavage in this compound Synthesis
The mechanism of ozonolysis, known as the Criegee mechanism, involves several key steps. Initially, ozone (O3) undergoes an electrophilic addition to the carbon-carbon double bond of the alkene, forming a highly unstable, cyclic intermediate known as a molozonide libretexts.orgtestbook.combenjamin-mills.com.
Due to its inherent instability, the molozonide rapidly rearranges and breaks apart in a process called cycloreversion, yielding two fragments: a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide (also known as a Criegee intermediate) libretexts.orglibretexts.orgunl.edu. These two fragments then recombine in a 1,3-dipolar cycloaddition to form a more stable, five-membered cyclic intermediate called an ozonide (specifically, a 1,2,4-trioxolane) libretexts.orglibretexts.orgunl.edu.
For the synthesis of this compound, the ozonide intermediate is typically not isolated due to the potential for explosivity, especially for low-molecular-weight ozonides libretexts.org. Instead, it is immediately subjected to a workup procedure. In the case of reductive ozonolysis, a reducing agent is added to cleave the ozonide and yield the desired carbonyl products. This process ensures that the carbon-carbon double bond is broken, and each original alkene carbon becomes doubly bonded to an oxygen atom libretexts.org.
Development of Improved Ozonolytic Approaches for Enhanced Yields and Selectivity
Advancements in ozonolysis aim to improve the efficiency, selectivity, and safety of the reaction. The choice of reducing agent for the ozonide workup significantly influences the final product. For the production of aldehydes and ketones, common reductive agents include:
Zinc dust in acetic acid (Zn/CH3COOH) libretexts.orgopenstax.org
Dimethyl sulfide (B99878) (DMS) testbook.commasterorganicchemistry.com
Triphenylphosphine (B44618) (PPh3) testbook.commasterorganicchemistry.com
Thiourea testbook.com
These reducing agents safely cleave the O-O bond of the ozonide, preserving any C-H bonds on the alkenyl carbons, thus yielding aldehydes and ketones masterorganicchemistry.com. In contrast, an oxidative workup, typically using hydrogen peroxide (H2O2), would oxidize any aldehyde products to carboxylic acids testbook.commasterorganicchemistry.com.
Recent developments in ozonolysis include:
CO2-Expanded Liquids (CXLs): The use of liquid CO2 or CO2-expanded liquids as reaction media can enhance ozone solubility, providing a more inert environment for ozonolysis and potentially improving reaction rates and selectivity anu.edu.au.
Flow Chemistry: Ozonolysis in flow systems has been explored for complex organic substrates, demonstrating good conversion to corresponding aldehydes and ketones with "in flow" quenching techniques using reagents like triphenylphosphine rsc.org. This approach offers better control over reaction parameters, safety, and scalability.
Kinetic Optimization: Studies on the ozonolysis of terpenes, such as squalene, have employed global optimization methods (e.g., genetic algorithms) to refine kinetic parameters. This allows for a deeper understanding of reaction pathways and the optimization of conditions for dicarbonyl formation, including products like 6-methyl-5-hepten-2-one (B42903) (6-MHO) and 4-oxopentanal (B105764) (4-OPA), which are related to this compound in their dicarbonyl nature escholarship.org.
The yields for this compound from ozonolysis can be high. For instance, the formation of this compound from an alkene precursor has been reported with an 86% yield libretexts.orgopenstax.org.
Table 1: Reductive Ozonolysis Conditions and Products
| Precursor Alkene | Reducing Agent | Solvent | Temperature | Product(s) | Reported Yield | Reference |
| 1-Methylcyclohexene | Zn/CH3COOH | - | Low temp. | This compound | 86% | libretexts.orgopenstax.org |
| d-Limonene | Various (Reductive) | - | - | 3-Isopropenyl-6-oxoheptanal (IPOH), 3-Acetyl-6-oxoheptanal (3A6O) | Varied | nih.govresearchgate.net |
| (+)-p-menth-1-ene | Reductive workup | - | - | (-)-3-isopropyl-6-oxoheptanal | - | anu.edu.au |
Alternative and Convergent Synthetic Pathways
Beyond ozonolysis, several multi-step and catalytic approaches can be conceived for the synthesis of this compound, often leveraging its nature as a ketoaldehyde.
Multi-Step Approaches to the this compound Carbon Skeleton
The synthesis of this compound can be conceptualized through retrosynthetic analysis, working backward from the target molecule to simpler starting materials. One example involves starting from methylcyclohexane (B89554) to produce this compound through a series of transformations libretexts.orglibretexts.org.
A proposed multi-step synthesis includes:
Free-radical halogenation: Methylcyclohexane can undergo free-radical halogenation (e.g., with Br2) to introduce a leaving group onto the ring libretexts.org. The selectivity of bromine is often preferred due to its higher regioselectivity compared to chlorine in such reactions libretexts.org.
Elimination reaction: The resulting alkyl halide can then undergo an E2 elimination reaction using a strong base and heat to form 1-methylcyclohexene libretexts.org.
Reductive Ozonolysis: Finally, the 1-methylcyclohexene is subjected to gentle oxidative cleavage via reductive ozonolysis to yield this compound libretexts.org.
This pathway demonstrates how the carbon skeleton can be built and functionalized systematically. This compound itself is a crucial intermediate in organic synthesis, particularly in aldol (B89426) reactions, where its carbonyl groups are susceptible to nucleophilic attack, enabling the formation of new carbon-carbon bonds and the construction of larger, more complex molecules fiveable.me.
Exploration of Organocatalytic and Metal-Mediated Syntheses
The field of catalysis offers efficient and selective routes for synthesizing complex molecules.
Organocatalytic Syntheses: While direct organocatalytic syntheses of this compound are not extensively documented in the provided search results, organocatalysis has been applied to reactions involving this compound and to the synthesis of similar ketoaldehydes. For instance, thiazolium salts have been explored to catalyze inter- or intramolecular aldolization reactions of this compound nih.gov.
More broadly, organocatalytic redox isomerization strategies have been developed for the synthesis of 1,4-ketoaldehydes from γ-hydroxy enones acs.orgfigshare.comresearchgate.netacs.orgnih.gov. In these reactions, DABCO (1,4-diazabicyclo[2.2.2]octane) has been identified as an effective catalyst, with dimethyl sulfoxide (B87167) (DMSO) as the solvent, achieving high yields for various 1,4-ketoaldehydes acs.org. Although this compound is a 1,5-ketoaldehyde, the principles of organocatalytic formation of dicarbonyls are relevant and suggest potential avenues for its direct synthesis.
Table 2: Organocatalytic Synthesis of 1,4-Ketoaldehydes (General Example)
| Catalyst | Solvent | Temperature | Yield Range (for various 1,4-ketoaldehydes) | Reference |
| DABCO (20 mol%) | DMSO | 90 °C | High yields | acs.org |
Metal-Mediated Syntheses: Metal catalysis plays a significant role in carbon-carbon bond formation and selective functional group transformations, which are essential for synthesizing ketoaldehydes.
Oxidative Cleavage of Diols: A two-step procedure for synthesizing 1,4-dicarbonyls involves a molybdenum (Mo)-catalyzed oxidative cleavage of cyclobutane-1,2-diols using DMSO as both solvent and oxidant rsc.org. This method is applicable to the synthesis of γ-ketoaldehydes, which are structurally similar to this compound in having separated carbonyl groups rsc.org. The starting glycols are prepared via nucleophilic additions of organolithiums and Grignard reagents to 2-hydroxycyclobutanones rsc.org.
Copper(I)-Catalyzed Oxidation: An efficient method for synthesizing α-keto aldehydes involves the selective oxidation of α-hydroxy ketones catalyzed by Copper(I) using oxygen as the oxidant. This approach has yielded various α-keto aldehydes with isolated yields up to 87% rsc.org.
Palladium-Catalyzed Carbonylation: Palladium-catalyzed carbonylative Heck reactions have been reported for the direct synthesis of monoprotected 1,3-ketoaldehydes from aryl iodides and carbon monoxide acs.org. While this specifically refers to 1,3-ketoaldehydes and aryl systems, it highlights the potential of metal-catalyzed carbonylation reactions for constructing ketoaldehyde motifs.
Rhodium and Ruthenium Catalysis: Transition metals like rhodium and ruthenium are known to mediate reductive coupling reactions involving carbonyl compounds. For instance, rhodium-catalyzed diene-carbonyl reductive coupling can utilize α-ketoaldehydes, and ruthenium catalysts promote the reductive coupling of dienes to unactivated aldehydes via transfer hydrogenation nih.gov. While these examples describe reactions with ketoaldehydes, they illustrate the broader utility of metal catalysis in manipulating carbonyl-containing structures that could be adapted for the synthesis of this compound.
Table 3: Metal-Catalyzed Synthesis of Ketoaldehydes (General Examples)
| Catalyst | Reaction Type | Substrate Type | Product Type | Yield | Reference |
| Mo | Oxidative Cleavage | Cyclobutane-1,2-diols | 1,4-Dicarbonyls (γ-ketoaldehydes) | Good overall yields | rsc.org |
| Cu(I) | Selective Oxidation | α-Hydroxy ketones | α-Keto aldehydes | Up to 87% | rsc.org |
| Pd | Carbonylative Heck | Aryl iodides | Monoprotected 1,3-ketoaldehydes | - | acs.org |
Elucidation of Reaction Pathways and Mechanistic Dynamics of 6 Oxoheptanal
Intramolecular Aldol (B89426) Reactions and Cyclization Chemistry
6-Oxoheptanal readily undergoes intramolecular aldol condensation, a cyclization reaction where an enolate formed from one carbonyl group attacks another carbonyl group within the same molecule stackexchange.comquora.comquora.comquora.com. This process is crucial for forming cyclic structures.
Detailed Mechanistic Pathways for Enolate Formation and Nucleophilic Attack
The intramolecular aldol condensation of this compound initiates with the deprotonation of an acidic alpha-hydrogen by a base, leading to the formation of an enolate ion adichemistry.com. This compound possesses three distinct sets of alpha-hydrogens, each capable of forming an enolate libretexts.orglibretexts.org. The enolate, acting as a nucleophile, then attacks the electrophilic carbonyl carbon of the other carbonyl group within the molecule, leading to ring formation vaia.com. In ketoaldehydes, the aldehyde carbonyl is generally more electrophilic than the ketone carbonyl, influencing the site of nucleophilic attack adichemistry.com.
Regioselectivity in Cyclization: Formation of Five-Membered vs. Seven-Membered Rings
The intramolecular aldol condensation of this compound can theoretically yield different ring sizes depending on which alpha-carbon forms the enolate and which carbonyl is attacked. However, when this compound is treated with a base such as sodium hydroxide (B78521) (NaOH), the predominant product observed is 1-acetylcyclopentene, a five-membered cyclic enone stackexchange.comquora.comvaia.comchegg.comaskfilo.com.
The preference for the five-membered ring is attributed to several factors:
Thermodynamic Stability: Five-membered rings are generally more stable compared to seven-membered rings due to reduced ring strain stackexchange.comlibretexts.org.
Enolate Stability: The enolate leading to the five-membered ring (derived from the alpha-hydrogens adjacent to the ketone) is often more substituted and thus more stable vaia.com.
Electrophilicity: The aldehyde carbonyl is typically more reactive towards nucleophilic attack than the ketone carbonyl adichemistry.com.
Steric Hindrance: The carbonyl group involved in the preferred cyclization pathway is less hindered, facilitating nucleophilic attack vaia.com.
Kinetic vs. Thermodynamic Control in Intramolecular Aldol Condensation
The outcome of the intramolecular aldol condensation of this compound can be influenced by reaction conditions, specifically whether the reaction is under kinetic or thermodynamic control stackexchange.comquora.comquora.com.
Under thermodynamic control , conditions that allow for reversibility and equilibration (e.g., using a weaker base like NaOH at higher temperatures), the most stable product is favored. For this compound, this leads to the formation of the five-membered ring product, 1-acetylcyclopentene stackexchange.comvaia.com. This occurs because thermodynamic conditions allow the interconversion of possible enolates, favoring the more substituted and stable enolate (Zaitsev-like) stackexchange.com.
Conversely, under kinetic control , conditions that favor the fastest-formed product (e.g., using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures, typically -78 °C), the less sterically hindered enolate is formed preferentially stackexchange.comyoutube.com. While specific products for this compound under kinetic control are not explicitly detailed in the search results, it is understood that different conditions can lead to different major products stackexchange.com. In unsymmetrical ketoaldehydes, the ketone typically acts as the CH-acidic component, while the aldehyde serves as the carbonyl-active counterpart, especially under thermodynamic conditions stackexchange.com.
Table 1: Comparison of Kinetic vs. Thermodynamic Control in this compound Intramolecular Aldol Condensation
| Condition Type | Typical Base/Conditions | Enolate Formation | Major Product (for this compound) | Ring Size |
| Kinetic Control | LDA/THF, -78 °C | Less hindered | (Product not explicitly detailed for this compound, but differs from thermodynamic) | (Differs from thermodynamic) |
| Thermodynamic Control | NaOH, >25 °C (or heat) | More substituted (Zaitsev-like) | 1-acetylcyclopentene stackexchange.comquora.comvaia.comchegg.comaskfilo.com | 5-membered stackexchange.comvaia.com |
Stereochemical Implications and Diastereoselectivity in Cyclization Products
While aldol reactions can exhibit complex stereochemical outcomes, including diastereoselectivity, detailed research findings specifically on the stereochemical implications and diastereoselectivity of this compound's intramolecular cyclization products are not extensively documented in the provided search results. For the primary enone product (1-acetylcyclopentene) from this compound, some discussions indicate that stereochemistry may not be a primary consideration for its formation chegg.comchegg.com. This suggests that either stereoisomers are not significantly formed, or their differentiation is not critical for the major product's identification in typical contexts.
Intermolecular Aldol Reactions and Cross-Coupling Chemistry
Reactivity of this compound as a Building Block in Intermolecular Aldol Processes
This compound is recognized as a versatile and crucial building block in organic synthesis, particularly due to its ability to participate in intermolecular aldol reactions fiveable.me. The presence of both an aldehyde and a ketone functionality provides two potential sites for enolate formation and two potential electrophilic centers.
In intermolecular aldol processes, the carbonyl group of this compound is susceptible to nucleophilic attack by enolate ions derived from other carbonyl compounds (aldehydes or ketones) fiveable.me. This reactivity facilitates the formation of new carbon-carbon bonds and the introduction of β-hydroxy carbonyl functionalities, which can be further transformed. By carefully selecting reaction partners and controlling conditions, chemists can leverage this compound's reactivity to construct larger, more complex molecular structures in a stepwise manner fiveable.me.
Strategies for Controlled Carbon-Carbon Bond Formation with Diverse Substrates
This compound serves as a versatile building block in the construction of more complex molecular architectures through various carbon-carbon bond-forming reactions. The presence of two distinct carbonyl functionalities (aldehyde and ketone) offers opportunities for selective reactivity.
One significant reaction is the intramolecular aldol condensation . This compound is a key intermediate in aldol reactions, capable of undergoing intramolecular cyclization. wikipedia.orgfishersci.dk This process typically yields 1-acetylcyclopentane (specifically, 1-acetylcyclopentene after dehydration) as the major product. fishersci.dklipidmaps.orgmekongchem.comnih.govnih.govnih.goveasychem.org The preferential formation of the five-membered ring (1-acetylcyclopentene) is attributed to the relative stability of the enolate intermediate and the favorability of five-membered ring formation, where the aldehyde carbonyl carbon is generally more electrophilic than that of the ketone. fishersci.dknih.govnih.gov
The Wittig reaction is another important method for carbon-carbon double bond formation, converting carbonyl compounds (aldehydes and ketones) into alkenes using phosphoylides. nih.govnih.govuni.lu While this compound itself can be a substrate, a derivative, 2-methyl-6-oxoheptanal, has been specifically utilized in selective Wittig reactions. In the synthesis of phytone, 2-methyl-6-oxoheptanal was reacted with geranyltriphenylphosphonium halide, demonstrating the selective targeting of the aldehyde group, followed by hydrogenation of the product. cenmed.com This highlights the potential for chemoselective Wittig reactions with this compound and its derivatives.
The Knoevenagel condensation , a modified aldol condensation, involves the nucleophilic addition between an aldehyde or ketone and an active hydrogen compound in the presence of a basic catalyst, typically leading to the formation of an α,β-unsaturated carbonyl compound after dehydration. metabolomicscentre.cactdbase.org Given that this compound possesses both aldehyde and ketone groups, it theoretically presents multiple sites for such condensation, depending on the chosen active methylene (B1212753) compound and reaction conditions.
Chemoselective Reduction Reactions of this compound
The presence of both an aldehyde and a ketone group in this compound necessitates chemoselective strategies for reduction to achieve desired products.
Selective Reduction of Aldehyde vs. Ketone Moieties
Aldehydes are generally more reactive towards reduction than ketones due to electronic and steric factors. chemsrc.com This difference in reactivity can be exploited for selective transformations. A notable example involves the selective reduction of the aldehyde group of this compound in the presence of the ketone.
Applications of Metal Hydrides and Other Reducing Agents
Sodium borohydride (B1222165) (NaBH) is a commonly employed metal hydride for the reduction of carbonyl compounds, converting aldehydes to primary alcohols and ketones to secondary alcohols. In a study investigating selective reduction, a system comprising NaBH and sodium nitrate (B79036) (NaNO) in water demonstrated excellent chemoselectivity. This system successfully reduced the aldehyde moiety of this compound to yield 7-hydroxyheptan-2-one, with yields ranging from 90-92%. wikipedia.org
The following table summarizes the selective reduction of this compound:
| Substrate | Reducing Agent System | Product | Yield (%) |
| This compound | NaBH/NaNO/HO | 7-Hydroxyheptan-2-one | 90-92 |
Other reducing agents, such as lithium tetrahydridoaluminate (LiAlH), are also powerful reagents for carbonyl reduction, though often less chemoselective between aldehydes and ketones without careful control. Ammonia borane (B79455) (AB) has also been shown to selectively reduce α- and β-keto esters to their corresponding hydroxyl esters, suggesting its potential for selective reductions in complex carbonyl systems. youtube.com
Catalytic Hydrogenation and Hydroformylation Studies
Catalytic hydrogenation, involving the addition of hydrogen across a double bond in the presence of a catalyst, is relevant to this compound in the context of its synthesis or further transformations of its unsaturated derivatives. For instance, the product of the Wittig reaction of 2-methyl-6-oxoheptanal was subsequently hydrogenated. cenmed.com
While hydroformylation (also known as the oxo process) is an industrial process primarily used for the production of aldehydes from alkenes via the addition of carbon monoxide and hydrogen to a carbon-carbon double bond, this compound itself is not a typical substrate for this reaction as it lacks a carbon-carbon double bond. chemspider.comuni.lufishersci.ca However, this compound has been identified as a compound relevant to hydroformylation studies, potentially as an intermediate or product in more complex reaction sequences or as a reference compound in the development of hydroformylation catalysts. nih.gov
Other Advanced Organic Transformations
Beyond carbon-carbon bond formation and reduction, this compound participates in other advanced organic transformations, particularly oxidation reactions.
Oxidation Reactions and Selective Functionalization
This compound can be synthesized through the oxidative cleavage of alkenes, demonstrating its role as a product in such transformations. Specifically, the ozonolysis of 1-methylcyclohexene followed by reductive workup yields this compound with an impressive 86% yield. thegoodscentscompany.comfishersci.combham.ac.uknih.gov This reaction exemplifies a selective functionalization process where a cyclic alkene is transformed into a linear dicarbonyl compound.
Further selective functionalization of this compound can involve the oxidation of its aldehyde group to a carboxylic acid, yielding 6-oxoheptanoic acid. nih.gov This highlights the differential reactivity of the aldehyde and ketone functionalities, allowing for selective manipulation. Additionally, derivatives like 3-isopropenyl-6-oxo-heptanal have been studied in gas-phase reactions with atmospheric oxidants such as hydroxyl radicals (OH), nitrate radicals (NO), and ozone (O), indicating their role as intermediates in the atmospheric oxidation of terpenes. nih.gov
6 Oxoheptanal and Its Derivatives in Atmospheric and Environmental Chemistry
Atmospheric Formation of 3-Isopropenyl-6-oxoheptanal (B1304916) (IPOH)
IPOH is a significant product of the atmospheric oxidation of several common monoterpenes. Its formation is a complex process involving various atmospheric oxidants.
In the troposphere, monoterpenes (C10H16), emitted by vegetation, are major contributors to the formation of a variety of oxidation products. dss.go.th The gas-phase oxidation of limonene (B3431351), in particular, is a primary atmospheric source of 3-isopropenyl-6-oxoheptanal (IPOH). dss.go.thacs.orgresearchgate.net Similarly, the oxidation of other monoterpenes such as α-pinene, β-pinene, and linalool (B1675412) leads to the formation of other significant first-generation products like pinonaldehyde, nopinone, and 5-methyl-5-vinyltetrahydrofuran-2-ol (B13708509) (MVT), respectively. dss.go.thacs.orgresearchgate.net These reactions are critical in understanding the lifecycle of biogenic emissions and their impact on atmospheric composition. The oxidation of these precursors by key atmospheric oxidants such as ozone (O3), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO3) initiates a cascade of chemical reactions that produce a diverse range of secondary products, including IPOH. dss.go.th
The reaction between ozone and limonene is a significant pathway for the formation of IPOH. nih.gov The ozonolysis of limonene proceeds through the formation of a primary ozonide, which subsequently decomposes to form Criegee intermediates and carbonyl compounds. copernicus.org The molar yield of IPOH from limonene ozonolysis is significantly influenced by the presence of hydroxyl radicals (OH). nih.govresearchgate.net Studies have shown that the molar yield of IPOH decreased by 68% when an OH radical scavenger was introduced, indicating that secondary reactions involving OH radicals play a substantial role in its formation. nih.govresearchgate.net This highlights the intricate interplay of different oxidants in determining the product distribution from monoterpene oxidation. The presence of nitric oxide (NO) can also alter the reaction pathways, although it does not significantly affect the molar yields of IPOH. nih.gov
Atmospheric Reactivity and Degradation Mechanisms of IPOH and Related Dicarbonyls
Once formed, IPOH and other related dicarbonyls are subject to further atmospheric degradation, which influences their atmospheric lifetime and potential to contribute to SOA formation. The primary degradation pathways involve reactions with OH radicals, NO3 radicals, and ozone.
The reaction with the hydroxyl radical is a major daytime degradation pathway for IPOH in the troposphere. The rate constant for the reaction of IPOH with OH radicals has been determined to be (1.1 ± 0.3) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. dss.go.thacs.org This rapid reaction rate results in a short atmospheric lifetime for IPOH, typically on the order of a few hours. acs.org The reaction proceeds via the addition of the OH radical to the C=C double bonds and H-atom abstraction from the -CHO group. future4200.com One of the identified products from the reaction between IPOH and OH is 2-isopropenyl-5-oxohexanal. dss.go.th
During the nighttime, the nitrate radical (NO3) becomes a significant atmospheric oxidant. The reaction with NO3 radicals is an important loss process for IPOH, particularly in environments with significant NOx concentrations. The rate constant for the reaction of IPOH with NO3 radicals has been measured as (2.6 ± 0.8) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. dss.go.thacs.org This reaction is considerably faster than the reaction of NO3 with saturated aldehydes, suggesting that the primary reaction pathway is the addition of the NO3 radical to the double bonds of IPOH. nist.gov
Table 1: Reaction Rate Constants for IPOH with Major Atmospheric Oxidants
Reactant Rate Constant (k) at 298 ± 5 K (cm³ molecule⁻¹ s⁻¹) Reference OH Radical (1.1 ± 0.3) × 10⁻¹⁰ [1, 2] NO₃ Radical (2.6 ± 0.8) × 10⁻¹³ [1, 2] Ozone (O₃) (8.3 ± 2.2) × 10⁻¹⁸ [1, 2]
Table 2: Compound Names Mentioned in the Article
Atmospheric Lifetimes and Environmental Fate Modeling
The atmospheric lifetime (τ) of 6-oxoheptanal with respect to its reaction with OH radicals can be calculated using the following equation:
τ = 1 / (k_OH * [OH])
where k_OH is the rate constant for the reaction of this compound with OH, and [OH] is the average atmospheric concentration of OH radicals (typically assumed to be around 1 x 10^6 molecules cm^-3 for a 24-hour average).
Based on studies of similar C7 aldehydes, the atmospheric lifetime of this compound is estimated to be on the order of hours, suggesting it is a relatively short-lived compound in the atmosphere. This short lifetime implies that this compound is likely to be removed from the atmosphere close to its source of emission.
| Aldehyde | OH Rate Constant (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (τ_OH) |
| Heptanal (C7H14O) | 2.8 x 10⁻¹¹ | ~10 hours |
| This compound (C7H12O2) | Estimated similar to Heptanal | ~10 hours |
Note: The atmospheric lifetime is calculated assuming a global average OH concentration of 1 x 10⁶ molecules cm⁻³. This is an approximation, and actual lifetimes will vary with location, time of day, and season.
Environmental fate modeling is a computational tool used to predict the transport, transformation, and ultimate fate of chemicals released into the environment. These models integrate a compound's physicochemical properties with environmental parameters to simulate its distribution across different environmental compartments such as air, water, soil, and biota.
For a compound like this compound, a multimedia environmental fate model would consider the following key processes:
Atmospheric Transport and Deposition: Due to its moderate volatility, this compound can be transported in the atmosphere over short to medium distances. Its removal from the atmosphere will be influenced by wet deposition (rainout and washout) and dry deposition.
Partitioning: The model would predict how this compound partitions between the gas and particle phases in the atmosphere, and between water, soil, and sediment in the terrestrial and aquatic environments. This is governed by its Henry's Law constant, octanol-water partition coefficient (Kow), and organic carbon-water (B12546825) partition coefficient (Koc).
Degradation: The model would incorporate degradation rates in different environmental compartments. In the atmosphere, this would primarily be its reaction with OH radicals. In water and soil, biodegradation would be a key removal process.
Currently, there is a lack of specific environmental fate modeling studies focused solely on this compound. However, existing models can be parameterized with estimated physicochemical properties of this compound to predict its environmental behavior. Such modeling would be crucial for assessing its potential environmental exposure and risk.
Secondary Organic Aerosol (SOA) Formation Potential from this compound Precursors
Secondary organic aerosols (SOA) are a significant component of atmospheric particulate matter and are formed from the atmospheric oxidation of volatile organic compounds (VOCs). Aliphatic carbonyls, including this compound, are recognized as important precursors to SOA. The formation of SOA from these precursors involves gas-phase oxidation followed by the partitioning of the lower-volatility products into the aerosol phase.
The molecular structure of an aliphatic carbonyl, particularly its carbon number and the presence of functional groups, significantly influences its SOA formation potential. Research has shown that for straight-chain aldehydes and ketones, the SOA yield generally increases with an increasing number of carbon atoms. This is because the oxidation products of larger carbonyls have lower volatility, which favors their condensation onto existing aerosol particles or the formation of new particles.
While specific chamber studies on SOA formation from this compound are limited, data from other aliphatic carbonyls can provide insights into its potential. Given that this compound is a C7 compound, it is expected to have a notable SOA yield.
| Precursor Compound | Carbon Number | SOA Yield (%) | Experimental Conditions |
| Hexanal | 6 | Low | Smog chamber, photooxidation |
| Octanal | 8 | 1 - 5 | Smog chamber, photooxidation |
| Nonanal | 9 | 5 - 15 | Smog chamber, photooxidation |
| Decanal | 10 | 15 - 30 | Smog chamber, photooxidation |
| This compound | 7 | Estimated to be in the low to moderate range | N/A |
Note: SOA yields are highly dependent on experimental conditions, including precursor concentration, NOx levels, and the presence of seed aerosols. The values presented are indicative and serve for comparative purposes.
A significant atmospheric source of this compound is the ozonolysis of unsaturated fatty acids, such as oleic acid, which are present in atmospheric aerosols. The reaction of ozone with the double bond in these fatty acids leads to the formation of a Criegee intermediate, which then decomposes to yield a variety of products, including aldehydes and oxo-aldehydes like this compound.
The this compound formed from these reactions can then undergo further oxidation in the atmosphere, contributing to the formation of SOA. The presence of both an aldehyde and a ketone functional group in this compound makes it particularly reactive and likely to form multifunctional, low-volatility products upon oxidation. These products can efficiently partition to the aerosol phase, thereby contributing to SOA mass.
The formation of SOA from precursors like this compound is a complex process influenced by various atmospheric conditions. The presence of acidic seed aerosols, for instance, can enhance SOA formation through acid-catalyzed reactions in the particle phase. Further chamber studies are needed to quantify the SOA yield of this compound under different atmospheric conditions to better understand its contribution to atmospheric aerosol loading.
Applications of 6 Oxoheptanal and Its Derivatives in Complex Organic Synthesis
Utilization as a Versatile Synthetic Building Block
The presence of both an aldehyde and a ketone group allows 6-oxoheptanal to act as a flexible building block for constructing larger, more intricate molecular structures.
This compound, or its isomer 3-isopropenyl-6-oxoheptanal (B1304916) (IPOH), is a key intermediate in the synthesis of natural product frameworks. For instance, the carbon skeleton of lavandulol, a monoterpene alcohol found in essential oils, can be reconstructed starting from compounds like limonene (B3431351) researchgate.netwikipedia.org. A crucial step in this synthesis involves the catalytic hydrogenolysis of 3-isopropenyl-6-oxoheptanal researchgate.net. Furthermore, ozonolysis of 1-methylcyclohexene can yield this compound, which can then be cyclized to form 2-methyl-1-cyclopentenecarbaldehyde, an intermediate useful in the synthesis of various cuparene derivatives oup.com. The intramolecular aldol (B89426) condensation of (3R)-3-(1-methylethenyl-6-oxoheptanal), obtained from the ozonolysis of (R)-limonene, yields formyl cyclopentene, a key intermediate for the stereoselective synthesis of all eight stereoisomers of trans-fused dihydronepetalactones researchgate.net.
This compound's reactivity, particularly in aldol reactions, facilitates the synthesis of various biologically relevant molecules. It is a key intermediate in the synthesis of diverse organic compounds via aldol reactions, leading to the formation of new carbon-carbon bonds and the introduction of β-hydroxy carbonyl functionalities fiveable.me. For example, the reduction of this compound can yield 7-hydroxyheptan-2-one, a ketoalcohol, in high yields orientjchem.org.
Precursor for Advanced Chemical Intermediates and Functional Materials
This compound serves as a precursor for generating more complex chemical intermediates and, by extension, contributes to the development of functional materials.
In atmospheric chemistry, 3-isopropenyl-6-oxoheptanal (IPOH) is identified as a first-generation stable product resulting from the ring-opening reactions of alkoxy radicals, particularly in the oxidation of limonene with nitrate (B79036) radicals copernicus.orgacs.org. Such processes can lead to the formation of highly oxygenated molecules (HOMs) and ketohydroperoxides, which are critical in the formation of secondary organic aerosols copernicus.orgacs.org. These highly oxygenated products can contain five or more oxygen atoms acs.org.
This compound can undergo intramolecular aldol reactions to yield multi-carbonyl compounds. For instance, the intramolecular aldol reaction of this compound can theoretically yield several products, with 1-acetylcyclopentene being the major product due to the stability of the enolate intermediate and the less hindered nature of the carbonyl group involved in the cyclization vaia.com. While the direct synthesis of "2,4-Dimethyl-3-hydroxy-6-oxoheptanal" from this compound is not explicitly detailed in the search results, the general principle of aldol reactions involving this compound suggests its utility in forming such multi-carbonyl structures acs.orgacs.orgnih.govmolaid.com.
Role in Divergent Synthetic Strategies and Combinatorial Chemistry
This compound's bifunctional nature and reactivity make it suitable for divergent synthetic strategies, where a single starting material can lead to a variety of products. Its ability to participate in aldol reactions and other transformations positions it as a valuable component in designing diverse chemical libraries, which is a core aspect of combinatorial chemistry fiveable.meopenstax.orgua.es. For example, the cyclization of this compound has been explored in the context of developing divergent synthetic routes for complex natural products arabjchem.org.
Computational and Theoretical Investigations of 6 Oxoheptanal Chemistry
Quantum Chemical Calculations of Reaction Energetics and Mechanisms
Quantum chemical calculations, grounded in the principles of quantum mechanics, are indispensable for analyzing chemical reactions. These methods allow for the estimation of reaction pathways, including the energies of transition states and the positions of chemical equilibria rsc.orgunipd.it. They provide detailed energetic profiles, encompassing changes in enthalpy, entropy, and Gibbs free energy along a reaction coordinate, which are vital for assessing reaction feasibility and kinetics spbu.ruresearchgate.net.
While quantum chemical calculations are widely employed to analyze the mechanisms and predict the outcomes of diverse organic reactions rsc.org, specific detailed studies focusing on the reaction energetics and mechanisms uniquely for 6-Oxoheptanal were not identified in the current literature search. Such investigations would typically involve calculating the energy differences between reactants, intermediates, transition states, and products to construct a comprehensive potential energy surface for reactions involving this compound's aldehyde and ketone functionalities, such as intramolecular cyclizations or intermolecular additions.
The characterization of transition states (TS) and the analysis of reaction coordinates are fundamental aspects of quantum chemical studies aimed at deciphering reaction pathways. A transition state represents the highest energy point along the minimum energy path connecting reactants to products on a potential energy surface (PES) princeton.edunih.gov. Identifying and characterizing these fleeting structures provides critical insights into the molecular rearrangements that occur during a reaction and the energy barrier that must be surmounted princeton.edufiveable.me.
Intrinsic Reaction Coordinate (IRC) analysis is a standard computational technique used to trace the minimum energy path from an optimized transition state structure down to the reactant and product valleys nih.govfiveable.me. This analysis involves following the negative gradient of the potential energy surface in both forward and reverse directions, guided by the transition vector, which corresponds to the imaginary frequency normal mode at the transition state princeton.edufiveable.me. Normal mode analysis, which computes vibrational frequencies and associated atomic motions, is used to confirm the nature of stationary points, with transition states uniquely possessing one imaginary frequency along the reaction coordinate fiveable.me.
Although these sophisticated methods are routinely applied in computational organic chemistry to understand complex reaction networks and kinetics nih.govchemrxiv.org, specific detailed research findings on the transition state characterization and reaction coordinate analysis for reactions involving this compound were not found in the conducted search. Applying these techniques to this compound would enable the precise mapping of its reaction pathways, such as intramolecular aldol (B89426) condensations, by locating the relevant transition states and verifying their connections to reactants and products.
Predicting the regioselectivity (which site reacts) and stereoselectivity (the spatial arrangement of the product) of organic reactions is a cornerstone of synthetic planning, enabling the design of efficient and selective transformations rsc.orgnih.gov. Computational methods, including quantum chemical calculations, are increasingly utilized to anticipate these outcomes by comparing the energy barriers of competing reaction pathways that lead to different regio- or stereoisomers rsc.orgrsc.org. Lower energy barriers typically indicate a more favored pathway, allowing for the prediction of major products rsc.org.
Computational tools for predicting regioselectivity have advanced significantly, incorporating machine learning models that correlate molecular representations and reaction conditions with the preferred reaction site rsc.orgnih.govrsc.org. While the general principles for predicting regioselectivity and stereoselectivity are well-established and applied across various organic reactions rsc.orgrsc.org, specific detailed computational studies predicting the regioselectivity or stereoselectivity of reactions involving this compound were not identified in the current search. One brief mention indicated the existence of studies on the "predicted stereoselectivity of operations performed on these substrates" for this compound, but without further elaboration on the computational methodologies or specific results anu.edu.au.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular systems, capturing the time-dependent behavior of atoms and molecules nih.gov. Unlike static quantum chemical calculations, MD simulations allow for the exploration of conformational landscapes and the study of intermolecular interactions over extended periods nih.govdovepress.comnih.gov. This is particularly valuable for flexible molecules like this compound, which can adopt numerous conformations due to its relatively long chain and the presence of two carbonyl groups.
MD simulations can be employed for:
Conformational Analysis : Monitoring structural changes and interconversions, such as ring inversions in cyclic compounds or the sampling of different conformers in flexible acyclic chains dovepress.comnih.gov. Metrics like Root Mean Square Deviation (RMSD) can track these conformational changes throughout the simulation dovepress.com.
Intermolecular Interactions : Identifying and quantifying various interactions between molecules, including hydrogen bonds, electrostatic interactions, and van der Waals forces dovepress.comrsc.org. This is crucial for understanding how a molecule interacts with its environment, such as a solvent, a catalyst, or other reacting species.
While MD simulations are powerful tools for elucidating molecular dynamics, conformational preferences, and interaction patterns in diverse chemical and biological systems nih.govdovepress.comnih.govrsc.orgchemrxiv.org, specific detailed molecular dynamics simulations focused on the conformational analysis or intermolecular interactions of this compound were not identified in the conducted literature search. Such simulations could provide valuable insights into the flexibility of this compound, its preferred conformations in different media, and how its orientation might influence reaction pathways.
Density Functional Theory (DFT) Applications to Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure and reactivity of molecules ekb.egrsc.orgunitn.it. DFT calculations are generally more computationally efficient than some other ab initio methods while maintaining a good balance of accuracy, making them well-suited for larger molecules and complex systems unipd.itchemrxiv.orgmdpi.com.
DFT can be applied to this compound to:
Electronic Structure Analysis : Determine fundamental electronic properties such as molecular orbital energies (e.g., HOMO and LUMO), charge distributions, and dipole moments ekb.egrsc.orgmdpi.com. These properties are essential for understanding a molecule's chemical behavior, including its electrophilic and nucleophilic sites. For instance, the HOMO-LUMO gap can serve as an indicator of reactivity mdpi.com.
Reactivity Prediction : Analyze local reactivity descriptors, such as Fukui functions, to predict the most probable sites for various types of chemical attacks on the molecule ekb.eg. DFT can also be used to construct potential energy surfaces and investigate reaction mechanisms, similar to other quantum chemical approaches researchgate.netchemrxiv.orgnih.gov.
Spectroscopic Properties : Predict spectroscopic parameters, such as electronic absorption spectra, which can be compared with experimental data for validation and deeper understanding of electronic transitions ekb.egnih.gov.
Quantitative Structure-Reactivity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Reactivity Relationships (QSAR) are computational models that establish a statistical correlation between the chemical structure of compounds and their various properties, whether biological, chemical, or physical frontiersin.orgecetoc.orgqsartoolbox.org. The fundamental premise of QSAR is that the reactivity or activity of a compound is directly related to its molecular structure frontiersin.org. By developing mathematical models that link structural descriptors to observed properties, QSAR enables the prediction of properties for novel or untested compounds frontiersin.orgchemrxiv.org.
The typical workflow for developing a QSAR model involves:
Data Curation : Assembling and curating a dataset of compounds with known reactivity or activity, along with their corresponding chemical structures frontiersin.org.
Descriptor Calculation : Computing various molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, electronic properties) frontiersin.orgecetoc.org.
Model Building : Employing statistical or machine learning techniques (e.g., regression, classification) to construct a predictive model that correlates the descriptors with the observed property frontiersin.orgecetoc.orgchemrxiv.org.
Validation : Rigorously validating the developed model to ensure its predictive capability and to define its applicability domain frontiersin.orgjmchemsci.com.
QSAR models are extensively used in fields such as drug discovery, environmental toxicology, and materials science for purposes like prioritizing compounds for synthesis or experimental evaluation, and predicting properties such as toxicity or reaction yields frontiersin.orgecetoc.orgqsartoolbox.orgchemrxiv.orgjmchemsci.com. However, specific detailed QSAR studies or predictive models developed for the reactivity of this compound or closely related compounds were not identified in the conducted literature search. Such models could be invaluable for predicting the outcomes of various reactions involving this compound, especially if a comprehensive dataset of its reaction outcomes and associated conditions were available.
Future Research Trajectories and Emerging Opportunities for 6 Oxoheptanal Research
Development of Asymmetric Synthetic Routes to Chiral Derivatives
The development of asymmetric synthetic routes to chiral derivatives of 6-oxoheptanal represents a significant area for future research. Chiral molecules are paramount in pharmaceuticals, agrochemicals, and materials science due to their specific biological activities and material properties numberanalytics.comresearchgate.net. While this compound itself is achiral, its conversion into chiral derivatives, such as (3S)-3-isopropyl-6-oxoheptanal (CAS#: 115514-36-8), is already a recognized area of interest chemsrc.com.
Future research will likely focus on:
Novel Chiral Catalysts: Exploring and designing new chiral metal complexes, organocatalysts (e.g., proline derivatives), and chiral Brønsted acids specifically tailored for enantioselective transformations involving this compound numberanalytics.com. This could include asymmetric aldol (B89426) reactions, hydrogenations, or other carbon-carbon bond-forming reactions where stereocontrol is crucial numberanalytics.comsrce.hr.
Enantioselective Transformations: Developing highly selective reactions that introduce chirality into the this compound scaffold. Given its aldehyde and ketone functionalities, reactions such as asymmetric additions to the carbonyl groups, enantioselective α-functionalization, or stereocontrolled cyclizations could yield a diverse range of chiral building blocks.
Artificial Enzymes and Biohybrid Catalysis: Leveraging advances in artificial metalloenzymes and biohybrid catalysts, which combine the precision of biological systems with the versatility of chemical catalysts thieme-connect.comrsc.orgcardiff.ac.uk. Early work has shown that modified enzymes, such as papain conjugated with N-heterocyclic carbenes (NHCs), can catalyze intramolecular aldolization or benzoin (B196080) condensation of this compound, albeit sometimes with low activity or byproduct formation thieme-connect.comrsc.orgcardiff.ac.ukcardiff.ac.uk. Future efforts could focus on optimizing these biohybrid systems for higher enantioselectivity and efficiency, potentially by altering protein scaffolds or employing genetic engineering techniques to fine-tune active sites rsc.org.
The goal is to achieve high enantiomeric excess (ee) and yield, enabling the production of single-enantiomer chiral derivatives that can serve as precursors for more complex, biologically active molecules.
Mechanistic Insights into Novel Reactivity Patterns
Understanding the mechanistic intricacies of this compound's reactivity is crucial for unlocking novel transformation pathways. While its role in aldol reactions is well-established fiveable.mersc.org, future research should delve into less explored or entirely new reactivity patterns.
Key areas for investigation include:
Unconventional Reactions: Exploring reactions beyond typical carbonyl chemistry, such as cascade reactions, rearrangements, or cycloadditions that leverage both the aldehyde and ketone functionalities simultaneously or in a sequential manner. For instance, the intramolecular, TBD-catalyzed aldol reaction of this compound yields 2-acetocyclopentanol, and further mechanistic studies could reveal new insights into similar cyclization pathways rsc.org.
Organometallic and Supramolecular Catalysis: Investigating how this compound interacts with novel organometallic catalysts or within supramolecular hosts. Supramolecular hosts can enable new modes of reactivity for organometallic catalysts escholarship.org. Mechanistic studies using computational methods (e.g., DFT calculations) can provide detailed insights into transition states, intermediates, and energy profiles, guiding the design of new catalysts and reactions findaphd.com.
Atmospheric Chemistry Mechanisms: Further elucidating the complex mechanisms by which this compound and its derivatives are formed and react in the atmosphere. For example, 3-isopropenyl-6-oxo-heptanal is a key monomeric oxidation product of limonene (B3431351) ozonolysis researchgate.nettandfonline.com. Detailed mechanistic studies are needed to understand the formation of oligomeric products and the influence of hydroxyl radicals and nitric oxide on these processes researchgate.netresearchgate.net.
Photochemical and Electrochemical Reactivity: Exploring the behavior of this compound under photochemical or electrochemical conditions, which could lead to unique transformations not accessible through traditional thermal methods.
Detailed mechanistic insights, often aided by advanced computational modeling, will be instrumental in rationally designing new synthetic strategies and predicting the behavior of this compound in various chemical environments.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound synthesis and reactions with flow chemistry and automated synthesis platforms presents significant opportunities for enhanced efficiency, safety, and scalability. Flow chemistry, or continuous flow chemistry, involves carrying out reactions in a continuous stream rather than in batches, offering benefits such as reduced waste, improved energy efficiency, and enhanced safety due to precise control of reaction conditions and smaller reactant quantities mdpi.comnumberanalytics.com.
Future research directions include:
Continuous Flow Synthesis of this compound: Developing and optimizing continuous flow methods for the synthesis of this compound itself from readily available precursors. This could involve optimizing existing batch processes, such as the oxidative cleavage of alkenes to carbonyl compounds, for flow conditions openstax.org.
Flow Reactions of this compound: Implementing reactions where this compound is a reactant or intermediate in flow reactors. This is particularly beneficial for multi-step syntheses, where telescoping several operations together can lead to more efficient processes and reduced purification steps syrris.com.
Automated Optimization and Library Generation: Utilizing automated flow chemistry systems, potentially coupled with artificial intelligence (AI) and machine learning, to rapidly optimize reaction conditions for transformations involving this compound syrris.comrsc.org. This can accelerate the exploration of reaction parameters (temperature, residence time, mixing) and the generation of compound libraries containing this compound derivatives for various applications numberanalytics.comsyrris.comrsc.org.
Microreactor Technology: Employing microreactors, which offer high surface-to-volume ratios, for efficient heat and mass transfer, leading to improved reaction rates and selectivity when working with this compound numberanalytics.com.
The adoption of automated flow chemistry can digitize chemical synthesis, allowing for the storage of reaction "recipes" as digital files and potentially enabling platforms to design and execute synthetic pathways autonomously rsc.org.
Exploration of Bio-inspired and Enzymatic Transformations
The exploration of bio-inspired and enzymatic transformations offers a green and highly selective approach to manipulating this compound. Natural enzymes exhibit remarkable catalytic power and selectivity, and the creation of artificial enzymes or the repurposing of natural ones for non-native reactions is a growing field thieme-connect.comrsc.orgcardiff.ac.ukcardiff.ac.uk.
Research opportunities include:
Biocatalytic Synthesis of this compound: Investigating enzymatic pathways for the sustainable production of this compound from renewable feedstocks, potentially through the enzymatic degradation of biomass or other natural products.
Enzymatic Derivatization: Developing enzymes or enzyme mimics that can catalyze highly specific and selective transformations of this compound, such as enantioselective aldol reactions, reductions, or oxidations. For example, artificial enzymes have been shown to catalyze intramolecular Stetter reactions, which involve C-C bond formation between an aldehyde and an α,β-unsaturated carbonyl rsc.org. Given this compound's structure, similar bio-inspired Stetterase activity could be explored.
Artificial Enzyme Design and Optimization: Building upon previous work where thiazolium salts were introduced into protein scaffolds (like papain) to catalyze aldolization of this compound thieme-connect.comrsc.orgcardiff.ac.uk. Future research can focus on improving the activity, substrate scope, and stereoselectivity of these artificial enzymes through rational design, directed evolution, and computational modeling rsc.orgcardiff.ac.uk.
Cascade Biocatalysis: Designing multi-enzyme or bio-inspired cascade reactions where this compound serves as an intermediate, undergoing sequential transformations catalyzed by different enzymes or biohybrid systems, leading to complex products in a one-pot fashion.
These approaches align with the principles of green chemistry by utilizing milder reaction conditions, reducing waste, and often achieving superior selectivity compared to traditional chemical methods.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Advanced spectroscopic probes for in situ reaction monitoring are crucial for gaining real-time mechanistic and kinetic insights into transformations involving this compound. In situ monitoring allows chemists to observe reactions as they happen, providing valuable data on reaction progress, intermediate formation, and byproduct generation.
Future research will likely employ:
Real-time Mass Spectrometry: Utilizing techniques like low-temperature plasma ionization mass spectrometry (LTP-MS) for in situ analysis of this compound and its reaction products, as demonstrated in studies of limonene ozonolysis researchgate.net. This can provide rapid identification of species and track their concentrations over time.
In Situ Raman and IR Spectroscopy: Deploying in situ Raman spectrometers, which can identify substances based on their chemical fingerprint and provide real-time insights into chemical processes, even in challenging environments like high temperatures or pressures anton-paar.com. Similarly, in situ FTIR spectroscopy can monitor changes in functional groups during reactions.
NMR Spectroscopy: Developing advanced NMR techniques for in situ monitoring, allowing for the characterization of short-lived intermediates and the elucidation of reaction mechanisms in real-time. This can be particularly powerful for understanding complex transformations involving the interplay of the aldehyde and ketone functionalities of this compound.
Hyphenated Techniques: Combining multiple spectroscopic techniques (e.g., GC-MS, LC-MS, or coupling spectroscopy with chromatography) to provide a comprehensive understanding of reaction mixtures and product distributions.
Data Analysis and Chemometrics: Employing advanced data analysis and chemometric tools to interpret the large datasets generated by in situ spectroscopic methods, enabling the extraction of kinetic parameters and mechanistic information.
These tools will facilitate the rapid optimization of reaction conditions, the discovery of new reaction pathways, and the validation of proposed mechanisms for this compound chemistry.
Potential for Sustainable Chemical Processes and Material Science Applications
The unique structure of this compound, with its dual carbonyl functionalities and linear seven-carbon chain, offers significant potential for its integration into sustainable chemical processes and the development of new materials. Sustainable chemistry aims to reduce environmental impact by minimizing waste, using renewable feedstocks, and developing energy-efficient processes numberanalytics.comtue.nlamazon.com.
Opportunities in this domain include:
Bio-based Feedstock Utilization: Investigating methods to synthesize this compound from renewable bio-based feedstocks, moving away from petrochemical reliance. Given its formation from limonene ozonolysis, further research into optimizing this natural pathway could be explored for sustainable production researchgate.netcopernicus.orguniv-lille.frtandfonline.comresearchgate.net.
Green Synthesis Routes: Developing environmentally benign synthetic routes to this compound and its derivatives, employing greener solvents, milder reaction conditions, and highly atom-economical transformations.
Polymer and Material Precursor: Exploring the use of this compound as a monomer or precursor for novel polymers and functional materials. The aldehyde and ketone groups can participate in various polymerization reactions (e.g., polycondensation, addition polymerization) to form new polymeric backbones or cross-linked networks. For instance, it could be used to synthesize polyesters, polyamides, or polyurethanes with specific properties.
Functional Materials: Incorporating this compound or its derivatives into the design of responsive materials, smart materials, or advanced composites. Its carbonyl groups could serve as sites for further functionalization, enabling the creation of materials with tunable properties, such as self-healing capabilities, stimuli-responsiveness, or improved adhesion wise-materials.org.
Circular Economy Applications: Investigating the potential for this compound to be derived from waste streams or to be part of recyclable material cycles, contributing to a more circular economy in chemical manufacturing.
By focusing on these areas, research on this compound can contribute to the development of more environmentally friendly chemical processes and the creation of innovative materials with reduced ecological footprints.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-oxoheptanal, and how can their efficiency be experimentally validated?
- Methodological Answer : The retro-synthesis approach involves cleaving methylcyclohexane under reductive conditions to yield 7-carbon intermediates, followed by oxidation and functionalization steps. Efficiency can be validated via yield optimization (e.g., adjusting catalyst loadings, solvent systems) and comparative analysis using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
- Key Parameters : Monitor reaction intermediates via thin-layer chromatography (TLC) and confirm final product purity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Q. How can the stability of this compound under varying storage conditions (e.g., temperature, solvent) be systematically assessed?
- Methodological Answer : Design stability studies by storing this compound in solvents like dichloromethane, hexane, or ethanol at temperatures ranging from −20°C to 25°C. Assess degradation over time using UV-Vis spectroscopy (to track carbonyl group stability) and GC-MS for byproduct identification .
- Data Analysis : Quantify degradation rates via kinetic modeling (e.g., first-order decay constants).
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Combine NMR (¹H and ¹³C), infrared (IR) spectroscopy (for carbonyl stretching frequencies ~1700–1750 cm⁻¹), and MS for structural confirmation. If data conflicts (e.g., unexpected peaks in NMR), repeat experiments under controlled humidity/temperature or use 2D NMR (COSY, HSQC) to resolve signal overlap .
- Validation : Cross-reference with computational predictions (e.g., density functional theory [DFT] for IR/NMR shifts) .
Advanced Research Questions
Q. How can the reaction mechanisms of this compound in nucleophilic addition reactions be elucidated using kinetic and isotopic labeling studies?
- Methodological Answer : Perform kinetic isotope effect (KIE) experiments by substituting ¹²C=O with ¹³C=O to track carbonyl participation. Use stopped-flow spectroscopy to measure reaction rates under varying pH and solvent polarities. Analyze transition states via DFT calculations .
- Data Interpretation : Compare experimental activation energies with computational models to validate mechanistic pathways.
Q. What strategies can address contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer : Conduct meta-analysis of published protocols to identify variables (e.g., catalyst type, solvent purity). Reproduce experiments under standardized conditions and validate using interlaboratory studies. Apply statistical tools (e.g., ANOVA) to isolate significant factors .
- Case Study : If Catalyst A yields 80% in Literature X but 50% in Literature Y, test humidity control or catalyst aging effects.
Q. How can computational chemistry (e.g., molecular dynamics, QSAR) predict this compound’s reactivity in novel environments?
- Methodological Answer : Use molecular dynamics simulations to model solvent interactions and reactive trajectories. Develop quantitative structure-activity relationship (QSAR) models correlating substituent effects (e.g., electron-withdrawing groups) with reaction outcomes. Validate predictions via small-scale experimental trials .
- Software Tools : Gaussian (DFT), GROMACS (molecular dynamics), or COSMOtherm (solvation effects).
Data Collection and Analysis Frameworks
Q. What protocols ensure reproducibility in this compound experimental data?
- Methodological Answer : Document all parameters (e.g., reagent lot numbers, equipment calibration records) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use lab notebooks with timestamped entries and share raw data (e.g., NMR FID files, chromatograms) in supplemental materials .
Q. How should researchers design multi-step syntheses of this compound derivatives to minimize side reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
